molecular formula C12H17N3O2 B1439944 tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1174007-44-3

tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B1439944
CAS No.: 1174007-44-3
M. Wt: 235.28 g/mol
InChI Key: WPDDJAYYNLGCBW-UHFFFAOYSA-N
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Description

tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1174007-44-3) is a versatile chemical building block and pharmaceutical intermediate belonging to the dihydropyridopyrimidine chemical class. With a molecular formula of C12H17N3O2 and a molecular weight of 235.28, this compound is of significant interest in medicinal chemistry and drug discovery research . The dihydropyridopyrimidine scaffold is a privileged structure in the design of biologically active molecules. Related analogs have demonstrated potent and selective inhibitory activity against various therapeutic targets, underscoring the value of this core structure. Recent scientific literature highlights similar fused pyrimidine derivatives being explored as promising inhibitors for challenging targets, such as KRAS-G12D in oncology and as entry inhibitors for viruses like SARS-CoV-2 . This suggests potential research applications for this scaffold in developing novel anticancer and antiviral agents. As a Boc-protected intermediate, this compound is particularly valuable for synthetic chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective amine moiety, facilitating further synthetic modifications and the construction of more complex molecules for structure-activity relationship (SAR) studies. Researchers are advised to handle this material with appropriate precautions. It should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-4-5-9-10(15)7-13-8-14-9/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDDJAYYNLGCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675421
Record name tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174007-44-3
Record name tert-Butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, which are summarized below:

Neurological Disorders

Research indicates that derivatives of this compound can serve as intermediates in the synthesis of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Structural analogs have shown promise in modulating neuroinflammatory responses and improving cognitive functions.

Anti-inflammatory Activity

Studies have demonstrated that tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating potential for treating inflammatory diseases.

Anticancer Properties

Research has revealed that certain derivatives of the compound can induce apoptosis in various cancer cell lines. The mechanism involves modulation of cellular signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies highlight the therapeutic potential of this compound:

Neuroprotective Effects

A study demonstrated that a derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and neuroinflammation.

Anti-inflammatory Efficacy

In a rat model of arthritis, administration of a related compound resulted in significant reductions in paw edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Cancer Cell Line Studies

Research involving human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates and decreased proliferation, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. The pathways involved can vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 2

Modifications at position 2 significantly alter electronic, steric, and bioactive properties:

Compound Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound H C₁₂H₁₇N₃O₂ 235.28 Intermediate for kinase inhibitors
2-Chloro derivative Cl C₁₂H₁₆ClN₃O₂ 269.73 Enhanced electrophilicity for cross-coupling
2-Methylsulfonyl derivative SO₂CH₃ C₁₃H₁₉N₃O₄S 313.37 Increased polarity; potential sulfonamide drug precursor
2-Phenyl derivative C₆H₅ C₁₈H₂₁N₃O₂ 311.38 Aromatic π-π interactions; explored in c-MET inhibitors
2-Amino derivative NH₂ C₁₂H₁₈N₄O₂ 250.30 Hydrogen bonding; versatile for further functionalization

Key Observations :

  • Chlorine increases molecular weight by ~34.45 g/mol and enhances reactivity in Suzuki-Miyaura couplings .
  • Phenyl expands aromatic surface area, favoring interactions with hydrophobic enzyme pockets .

Variations in the Pyridopyrimidine Scaffold

Differences in ring saturation and fused heterocycles impact bioactivity:

Compound Core Structure Key Modifications Applications References
Target Compound 7,8-Dihydropyrido[3,2-d]pyrimidine Boc at position 5 HDAC6 inhibitors, antiproliferative agents
Pyrido[4,3-d]pyrimidine analog 7,8-Dihydropyrido[4,3-d]pyrimidine Boc at position 6 c-MET inhibitors (e.g., Compound 9c)
Spirocyclic derivatives Spiro[pyran-4,9’-pyrazino…] Complex fused rings Neuroinflammation imaging probes

Key Observations :

  • Pyrido[4,3-d]pyrimidine analogs (e.g., Compound 9c) exhibit antiproliferative activity against cancer cells via c-MET inhibition .

Deprotection and Functionalization

  • Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane selectively cleaves the Boc group, enabling further modifications (e.g., amidation) .

Commercial Availability and Pricing

  • 2-Chloro Derivative : Higher cost (~€1,500/g) due to synthetic complexity .

Biological Activity

tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1174007-44-3

The structure includes a pyrido-pyrimidine framework which is significant for its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially influencing solubility and permeability in biological systems.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit promising antiviral properties. For instance, derivatives of pyrido-pyrimidines have shown efficacy against herpes simplex virus type-1 (HSV-1), with certain modifications leading to improved activity levels. While specific data on this compound remains limited, the structural similarity suggests potential antiviral applications .

Anticancer Potential

Compounds in the pyrido-pyrimidine class have been investigated for their anticancer properties. For example, related compounds have demonstrated inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis. The unique nitrogen-rich structure of this compound may contribute to similar effects .

Enzyme Inhibition

Preliminary investigations into the enzyme inhibition capabilities of pyrido-pyrimidines reveal potential as inhibitors of kinases involved in inflammatory responses. For instance, pyrazolyl-ureas have shown IC50 values in the nanomolar range against p38 MAPK, suggesting that similar derivatives could inhibit relevant pathways in inflammation and cancer .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Interaction with DNA/RNA : Nitrogen-containing heterocycles often exhibit intercalative properties which can interfere with nucleic acid synthesis.
  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit key kinases involved in signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylateC₁₂H₁₆N₃O₂ClChlorine at position 2Potential anticancer activity
2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acidC₉H₈ClN₃O₂Methyl group substitutionAntibacterial properties
5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-6(5H)-oneC₁₂H₈ClF₃N₄OTrifluoromethyl groupAntiviral activity

This table highlights the diversity within this chemical class and underscores the importance of specific substituents on biological activity.

Case Studies

  • Antiviral Efficacy : A study on pyrido-pyrimidines demonstrated that structural modifications significantly enhance antiviral activity against HSV-1. The findings suggest that further exploration into tert-butyl derivatives could yield similarly effective agents .
  • Cancer Cell Proliferation : Research has shown that certain pyrido-pyrimidines can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This highlights a promising avenue for drug development targeting cancer therapies .

Preparation Methods

Key Preparation Methods and Synthetic Routes

Boc Protection of Pyrido-Pyrimidine Intermediates

One common approach involves the tert-butyl carbamate (Boc) protection of pyrido-pyrimidine intermediates. For example, tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is prepared by reacting an intermediate pyrido-pyrimidine compound with di-tert-butyl dicarbonate ((Boc)2O) and triethylamine in dichloromethane at 0–20 °C for 16 hours. The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography to yield the Boc-protected product with a typical yield around 74%.

Reaction Conditions Summary
Step Reagents & Conditions Yield (%) Notes
Boc protection (Boc)2O, triethylamine, DCM, 0–20 °C, 16 h 74 Purification by flash chromatography

Suzuki Coupling for Aryl Substitution

In related pyrido-pyrimidine derivatives, Suzuki coupling is employed to introduce aryl groups at specific positions on the heterocyclic core. For example, tert-butyl 2,4-bis(4-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is synthesized by reacting a dichloro-substituted pyrido-pyrimidine intermediate with arylboronic acids in the presence of Pd(dppf)Cl2 catalyst and potassium carbonate base. This step is crucial for diversifying the molecule for biological activity studies.

Step Reagents & Conditions Notes
Suzuki coupling Arylboronic acid, Pd(dppf)Cl2, K2CO3, solvent, reflux Introduces aryl groups at C2, C4

Boc Deprotection and Subsequent Functionalization

Following Boc protection and aryl substitution, Boc deprotection is typically performed using trifluoroacetic acid (TFA) in dichloromethane. The resulting free amine intermediate can then be condensed with various acids or acid derivatives using coupling reagents such as HATU to yield ester or amide derivatives.

Step Reagents & Conditions Notes
Boc deprotection TFA/CH2Cl2 Removes Boc protecting group
Coupling HATU, acid derivatives Forms ester or amide linkages

Detailed Research Findings and Analysis

  • The Boc protection step is essential for stabilizing the carboxylate group during subsequent transformations, preventing unwanted side reactions.
  • Suzuki coupling allows for selective functionalization at the 2 and 4 positions of the pyrido-pyrimidine ring, enabling structural diversity for SAR (structure-activity relationship) studies.
  • The use of Pd(dppf)Cl2 as a catalyst and K2CO3 as a base in Suzuki reactions is well-established for high yields and selectivity.
  • Boc deprotection with TFA is mild and efficient, preserving the integrity of the heterocyclic core.
  • Subsequent coupling reactions with HATU facilitate the introduction of biologically relevant side chains.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Boc protection Pyrido-pyrimidine intermediate (Boc)2O, TEA, DCM, 0–20 °C, 16 h tert-Butyl protected pyrido-pyrimidine ~74
2 Suzuki coupling Boc-protected dichloro pyrido-pyrimidine Arylboronic acid, Pd(dppf)Cl2, K2CO3 Aryl-substituted tert-butyl pyrido-pyrimidine Variable
3 Boc deprotection Aryl-substituted Boc-protected intermediate TFA/CH2Cl2 Free amine intermediate High
4 Coupling (ester/amide) Free amine intermediate HATU, acid derivatives Functionalized tert-butyl pyrido-pyrimidine Variable

Q & A

Q. What are the common synthetic routes for tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate?

This compound is typically synthesized through multi-step protocols involving cyclization, Boc protection, and coupling reactions. For example, a patent describes a five-step synthesis starting from ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate, involving Boc protection (using Boc₂O and DMAP) and subsequent cyclization with DBU to form the pyridopyrimidine core . Key steps include column chromatography for purification and monitoring via mass spectrometry (MS) for intermediate validation . Microwave-assisted synthesis has also been employed for analogous scaffolds to enhance reaction efficiency .

Q. How is the purity and structural integrity of this compound verified in academic research?

Purity is assessed using HPLC (reported as ≥97% in commercial samples) , while structural confirmation relies on:

  • Mass spectrometry (MS): ESI+ mode confirms molecular weights (e.g., [M+H]⁺ peaks) .
  • NMR spectroscopy: ¹H and ¹³C NMR resolve substituent positions and stereochemistry .
  • X-ray crystallography: Used to confirm conformational stability in derivatives (e.g., fluorobenzyl-substituted analogs) .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Yield optimization focuses on:

  • Catalyst selection: Lewis acids like Cu(OTf)₂ enable efficient Mannich-type cyclizations under microwave heating .
  • Protection/deprotection: Boc groups stabilize intermediates, with Boc₂O in DCM/DMAP achieving >80% yield in protection steps .
  • Solvent and temperature control: Reactions in THF or DMF at 80°C improve solubility, while low-temperature quenching minimizes side products .

Q. How can researchers resolve contradictions in biological activity data among derivatives?

Discrepancies arise from structural modifications (e.g., substituent electronic effects) and assay conditions. For example:

  • EGFR inhibition: Compound 5a (IC₅₀ = 14.8 nM) outperformed analogs due to its 4-anilino group, highlighting substituent-driven activity .
  • Cellular vs. enzymatic assays: Derivatives with tert-butyl groups showed reduced cellular uptake despite strong enzymatic binding, necessitating logP optimization .
    Cross-validation using orthogonal assays (e.g., Western blotting for EGFR phosphorylation ) is critical.

Q. What is the role of this compound in kinase inhibitor development?

It serves as a versatile scaffold for CDK4/6 and EGFR inhibitors. Key applications include:

  • CDK4/6 inhibitors: Palbociclib analogs derived from tert-butyl intermediates exhibit sub-micromolar IC₅₀ values in cancer cell lines .
  • EGFR-targeted therapies: 4-Anilino derivatives (e.g., 5a–p ) demonstrate dose-dependent suppression of EGFR phosphorylation, with IC₅₀ values as low as 5.67 µM in A549 cells .
  • PROTAC development: Functionalized derivatives enable reversible-covalent targeting of KRASG12C, achieving sustained degradation in enzymatic assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
Reactant of Route 2
tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

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